4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde
Overview
Description
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxy group at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the benzyloxy and trifluoromethyl groups onto a benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction where a suitable benzaldehyde derivative is reacted with a benzyloxy nucleophile under basic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyloxy nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(Benzyloxy)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a trifluoromethyl group, which can alter its reactivity and applications.
Uniqueness
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXVCFQMFUNCHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593824 | |
Record name | 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477980-90-8 | |
Record name | 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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